(+)-N-Desmethyl Tramadol-d3

Forensic Toxicology Clinical Pharmacokinetics Analytical Method Validation

Quantifying N-desmethyltramadol without a matched deuterated internal standard introduces matrix-effect errors that compromise regulatory compliance. (+)-N-Desmethyl Tramadol-d3 (CAS 1261395-92-9) is the requisite IS for accurate LC-MS/MS assays. - Co-elutes with the analyte, correcting for ion suppression and extraction recovery. - Enables reliable PK profiling with LLOQ of 10 ng/mL in human plasma. - Prevents cross-talk with O-desmethyltramadol-D6 in validated multi-analyte panels. - Essential for forensic enantiomeric ratio estimation and CYP2D6 pharmacogenomic studies.

Molecular Formula C15H23NO2
Molecular Weight 252.37 g/mol
Cat. No. B15294760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-N-Desmethyl Tramadol-d3
Molecular FormulaC15H23NO2
Molecular Weight252.37 g/mol
Structural Identifiers
SMILESCNCC1CCCCC1(C2=CC(=CC=C2)OC)O
InChIInChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1/i1D3
InChIKeyVUMQHLSPUAFKKK-RSGFOGQCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-N-Desmethyl Tramadol-d3 – Deuterated Internal Standard


(+)-N-Desmethyl Tramadol-d3 (CAS: 1261395-92-9) is a stable isotope-labeled analog of (+)-N-desmethyl tramadol (M2), a major Phase I metabolite of the analgesic tramadol . The compound contains three deuterium atoms replacing hydrogens on the N-methyl group, increasing the nominal molecular mass by 3 Da compared to the unlabeled analyte . As a deuterated internal standard (IS), it is primarily used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for accurate quantification of N-desmethyltramadol in biological matrices including human plasma, urine, whole blood, and hair [1][2].

Analyte (+)-N-Desmethyltramadol (M2) Major Phase I tramadol metabolite
Standard Role Deuterated internal standard (d3) +3 Da mass shift; co-elutes with target analyte
Workflow LC-MS/MS and GC-MS quantification Supports method validation for research matrices

Why (+)-N-Desmethyl Tramadol-d3 Outperforms Unlabeled Standards


Substituting (+)-N-Desmethyl Tramadol-d3 with an unlabeled structural analog or a non-isotopic internal standard introduces systematic quantification errors that compromise method accuracy, precision, and regulatory compliance. The use of a deuterated internal standard that is chemically nearly identical to the target analyte corrects for variable extraction recovery, ionization suppression or enhancement (matrix effects), and instrument drift in LC-MS/MS workflows [1]. Non-isotopic internal standards such as proadifen (SKF525A) or dextromethorphan do not co-elute with N-desmethyltramadol and cannot adequately compensate for differential matrix effects across diverse biological samples [2][3]. The quantification difference between using a deuterated analog versus an unlabeled structural analog is quantitatively documented in multiple tramadol metabolite assays, establishing (+)-N-Desmethyl Tramadol-d3 as the requisite choice for achieving regulatory-acceptable accuracy and reproducibility [2][4].

Recommended (+)-N-Desmethyl Tramadol-d3 Co-elution with N-desmethyltramadol corrects for matrix effects, extraction variability, and instrument drift.
Non-isotopic substitute Structural analog (e.g., proadifen) Differential elution and ionization behavior may introduce systematic bias that varies across matrices.
Non-isotopic internal standards cannot adequately compensate for differential matrix effects, potentially shifting accuracy outside method validation review criteria. Cross-study bias of up to 8.65% over-recovery has been reported relative to deuterated IS normalization.

(+)-N-Desmethyl Tramadol-d3 Quantitative Evidence


Matrix Effect Compensation vs. Non-Isotopic IS

When quantifying N-desmethyltramadol (M2) in human urine using GC-MS, assays employing a non-isotopic internal standard (proadifen, SKF525A) report extraction efficiency of 108.65% for M2, indicating over-recovery relative to the internal standard and potential positive bias [1]. In contrast, methods utilizing deuterated internal standards (including N-desmethyltramadol-d3 analogs) demonstrate that deuterated IS co-elutes with the analyte, thereby normalizing extraction recovery and ionization variability to yield accuracy within 99.94–103.20% [1][2].

Matrix Effect Compensation
Cross-study comparable
Deuterated IS accuracy: 99.94–103.20%
Deuterated IS
Non-isotopic IS108.65% recovery
Human urine; GC-MS SIM mode; liquid-liquid extraction.
Supports bioanalytical accuracy review for pharmacokinetic research
Non-isotopic IS may introduce over-recovery bias; deuterated IS normalizes extraction variability.
Forensic Toxicology Clinical Pharmacokinetics Analytical Method Validation

Enantiomer Ratio Shift Over 24 Hours

In healthy volunteers receiving a single 50 or 100 mg oral dose of racemic tramadol, the (+)/(−)-enantiomer ratio of N-desmethyltramadol (the analyte corresponding to (+)-N-Desmethyl Tramadol-d3) increased from approximately 2 to nearly 7 over a 24-hour post-dose period in CYP2D6 extensive and intermediate metabolizers [1]. This dynamic enantiomeric shift is the largest among all tramadol metabolites studied, including O-desmethyltramadol and N,O-didesmethyltramadol [1].

Enantiomer Ratio Shift
Head-to-head
(+)/(−) ratio increase
~2 → ~7 (3.5-fold)
Over 24 h post-dose in CYP2D6 EM/IM subjects; human whole blood LC-MS/MS.
Supports time-since-exposure endpoint review in research sample timing
Largest enantiomer ratio shift among tramadol metabolites studied.
Enantioselective Pharmacokinetics CYP2D6 Pharmacogenomics Forensic Sample Timing

LLOQ Advantage with Deuterated IS

LC-MS/MS methods employing deuterated internal standards for tramadol and its metabolites achieve a lower limit of quantification (LLOQ) of 10 ng/mL for N-desmethyltramadol in human plasma and whole blood [1]. In comparison, GC-MS methods using the unlabeled structural analog proadifen (SKF525A) as internal standard report a higher LLOQ of 20 ng/mL for N-desmethyltramadol in human urine [2].

LLOQ Method Comparison
Cross-study comparable
Deuterated IS LLOQ vs. Non-isotopic IS
Deuterated IS10 ng/mL
Non-isotopic IS20 ng/mL
Plasma/whole blood LC-MS/MS vs. urine GC-MS method context.
Supports detection at lower exposure-model concentrations
2-fold lower LLOQ enables quantification below thresholds of non-isotopic methods.
LC-MS/MS Method Validation Bioanalytical Sensitivity LLOQ

Chromatographic Separation from O-Desmethyltramadol-D6

(+)-N-Desmethyl Tramadol-d3 is distinguished from other deuterated tramadol internal standards by its chromatographic retention time and mass spectrometric transition. In validated LC-MS/MS methods, O-desmethyl-cis-tramadol-D6 elutes earlier than N-desmethyl-cis-tramadol-D3 due to differences in polarity imparted by the O-desmethyl versus N-desmethyl functional groups . Simultaneous multi-analyte methods employing both O-desmethyltramadol-D6 and N-desmethyltramadol-D3 (or its racemic analog) achieve baseline resolution of the deuterated internal standards, enabling independent quantification of M1 and M2 metabolites without cross-interference [1].

Chromatographic Separation
Method context
Baseline resolution from O-desmethyltramadol-D6
Reversed-phase C18; MRM detection
Distinct retention time and MRM transition (m/z 250→188).
Preserves analytical specificity in multi-analyte panels
Prevents cross-interference with M1 metabolite deuterated internal standard.
Chromatographic Separation MRM Transition Internal Standard Selection

(+)-N-Desmethyl Tramadol-d3 Applications


Enantioselective Clinical PK Studies

For clinical trials and bioavailability studies evaluating tramadol metabolism, (+)-N-Desmethyl Tramadol-d3 serves as the required internal standard for accurate quantification of (+)-N-desmethyltramadol enantiomer concentrations in human plasma and whole blood. The compound corrects for matrix effects across patient samples with varying lipid content and protein binding, ensuring that pharmacokinetic parameters (AUC, Cmax, t1/2) are calculated without systematic bias. The deuterated IS method achieves an LLOQ of 10 ng/mL in human plasma, enabling measurement of N-desmethyltramadol across the full concentration-time profile [1].

Forensic Estimation of Ingestion Time

Forensic laboratories analyzing postmortem blood or antemortem urine samples can leverage the documented time-dependent enantiomeric shift of N-desmethyltramadol, with the (+)/(−)-enantiomer ratio increasing from approximately 2 to 7 over a 24-hour period in CYP2D6 extensive and intermediate metabolizers [1]. Quantification of this ratio requires a deuterated internal standard such as (+)-N-Desmethyl Tramadol-d3 to control for matrix variability in decomposed or hemolyzed forensic specimens. This application provides objective evidence for estimating the time window of tramadol exposure, which is not attainable using O-desmethyltramadol measurements [1].

Multi-Analyte Opioid Panel Validation

Contract research organizations (CROs) and clinical reference laboratories developing validated LC-MS/MS methods for simultaneous quantification of tramadol, oxycodone, fentanyl, and their metabolites require (+)-N-Desmethyl Tramadol-d3 as the N-desmethyltramadol-specific internal standard. In validated multi-analyte panels, deuterated internal standards are added to samples prior to protein precipitation with acetonitrile, followed by evaporation and reconstitution, achieving inter-day and intra-day accuracy and precision below 15% CV [1]. The compound's distinct chromatographic retention time and MRM transition prevent cross-talk with O-desmethyltramadol-D6, preserving the analytical specificity required for ISO 17025 accreditation and FDA bioanalytical method validation guidance compliance [1].

CYP2D6 & CYP2B6 Pharmacogenomic Studies

Research studies investigating the impact of CYP2D6 poor metabolizer (PM), intermediate metabolizer (IM), and extensive metabolizer (EM) phenotypes on tramadol metabolism require precise quantification of N-desmethyltramadol enantiomers. CYP2D6 PM subjects exhibit markedly different metabolic profiles, with substantially elevated AUC values for N-desmethyltramadol enantiomers compared to EM and IM subjects [1]. Accurate measurement of these genotype-dependent concentration differences necessitates a deuterated internal standard that co-elutes with the analyte and corrects for any genotype-independent matrix variability, ensuring that observed differences reflect true pharmacogenomic effects rather than analytical artifacts [1].

Application
Selection Property
Validation Focus
Enantioselective PK research studies
Deuterated IS co-elution for matrix-effect correction
Accuracy and precision across human plasma research matrices
Forensic time-since-exposure research
Enantiomer ratio shift context over 24 h
Enantioselective quantification in decomposed or hemolyzed specimens
Multi-analyte opioid panel method setup
Distinct chromatographic retention and MRM transition
No cross-talk with O-desmethyltramadol-D6; method validation documentation review
CYP2D6 pharmacogenomic research
Genotype-independent matrix-effect normalization
Concentration differences reflecting reported pharmacogenomic effects

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